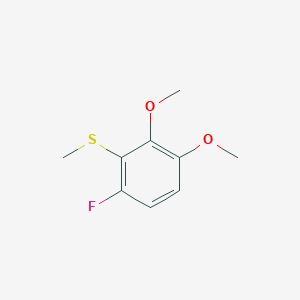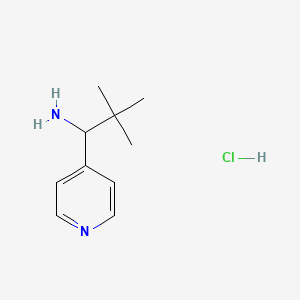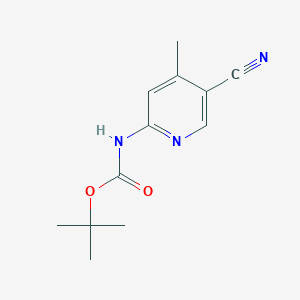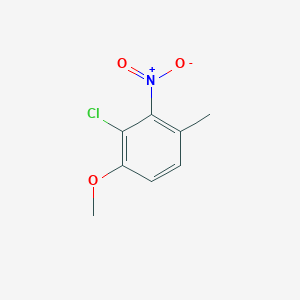
2,4-Dimethyl-6-(trifluoromethylthio)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves several steps. One common method includes the trifluoromethylthiolation of phenols. This process can be promoted by acids such as boron trifluoride etherate (BF3·Et2O) or triflic acid . The reaction conditions typically involve stirring the reaction mixture at elevated temperatures to achieve the desired product .
化学反应分析
2,4-Dimethyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid (HNO3) to form nitro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other substituents under appropriate conditions.
Addition/Cyclization: The compound can participate in addition and cyclization reactions to form more complex structures.
科学研究应用
2,4-Dimethyl-6-(trifluoromethylthio)phenol has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds due to its unique trifluoromethylthio group, which imparts desirable properties such as increased lipophilicity.
Biology: The compound is studied for its potential biological activities, including its use as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is widely used as a herbicide in agriculture to control weed growth.
作用机制
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a potent inhibitor of certain enzymes and biological pathways .
相似化合物的比较
2,4-Dimethyl-6-(trifluoromethylthio)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)phenyl isocyanate: This compound also contains the trifluoromethylthio group but differs in its functional group and applications.
2,4-Dimethylphenol: Lacks the trifluoromethylthio group, resulting in different chemical properties and applications.
The presence of the trifluoromethylthio group in this compound makes it unique, providing enhanced stability, binding affinity, and biological activity compared to its non-fluorinated counterparts .
属性
IUPAC Name |
2,4-dimethyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-5-3-6(2)8(13)7(4-5)14-9(10,11)12/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUHBXCUSJIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)

